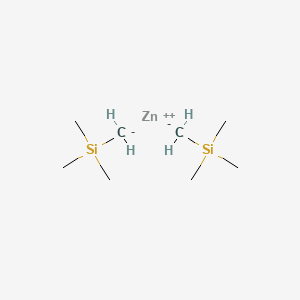

zinc;methanidyl(trimethyl)silane

Description

Zinc;methanidyl(trimethyl)silane refers to organozinc compounds containing trimethylsilyl ligands. A well-characterized example is Zn[Si(SiMe₃)₃]₂, a tetrahedral complex where zinc is coordinated to two tris(trimethylsilyl)silyl groups. This compound, synthesized via metathesis reactions, exhibits distinct structural and electronic properties due to the steric bulk and electron-donating nature of the silyl ligands . Its crystallographic data reveal Zn–Si bond lengths of 2.40–2.45 Å, consistent with covalent bonding . Another related compound is zinc bis[bis(trimethylsilyl)amide] (Zn[N(SiMe₃)₂]₂), a precursor in vapor deposition and catalysis, known for its thermal stability and low solubility in polar solvents .

Properties

CAS No. |

41924-26-9 |

|---|---|

Molecular Formula |

C8H22Si2Zn |

Molecular Weight |

239.8 g/mol |

IUPAC Name |

zinc;methanidyl(trimethyl)silane |

InChI |

InChI=1S/2C4H11Si.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |

InChI Key |

DFLIVUBDYHRQFV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;methanidyl(trimethyl)silane typically involves the reaction of trimethylsilane with a zinc-containing reagent under controlled conditions. One common method includes the use of a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents . This reaction is performed under mild conditions and can be scaled up for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are utilized . This method is efficient and suitable for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc;methanidyl(trimethyl)silane undergoes various chemical reactions, including:

Reduction: It acts as a hydride donor in reduction reactions, converting aldehydes to alcohols.

Substitution: It can participate in nucleophilic substitution reactions, forming tetraorganosilanes.

Hydrosilylation: This compound is used in hydrosilylation reactions to add silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organomagnesium reagents, chlorosilanes, and various catalysts such as zinc and copper . Reaction conditions are typically mild, often conducted at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include alcohols, tetraorganosilanes, and various hydrosilylated compounds .

Scientific Research Applications

Zinc;methanidyl(trimethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which zinc;methanidyl(trimethyl)silane exerts its effects involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations . These intermediates interact with target molecules, leading to the desired chemical modifications. The compound’s unique structure allows it to participate in both radical and nucleophilic reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural Analogues: Group 12 Metal Complexes

Zinc silyl derivatives are compared with their cadmium (Cd) and mercury (Hg) counterparts (Table 1):

| Compound | Metal–Si Bond Length (Å) | Geometry | Stability | Reference |

|---|---|---|---|---|

| Zn[Si(SiMe₃)₃]₂ | 2.40–2.45 | Tetrahedral | High | |

| Cd[Si(SiMe₃)₃]₂ | 2.55–2.60 | Distorted Tetrahedral | Moderate | |

| Hg[Si(SiMe₃)₃]₂ | 2.65–2.70 | Linear | Low |

Silylzinc Halides and Germylzinc Halides

Compounds like (Me₃Si)₃GeZnX (X = Cl, Br, I) and (Me₃Si)₂SiZnCl feature mixed silyl/germyl-zinc frameworks. These exhibit:

Ligand Exchange Reactions

Zinc silyl complexes undergo ligand exchange with sulfur donors (e.g., triphenylsilanethiol), forming thiolate intermediates relevant to atomic layer deposition (ALD) processes. In contrast, Cd(II) amidinates show slower ligand exchange kinetics, limiting their utility in ALD .

Catalytic Hydroboration of Alkynes

Zn[Si(SiMe₃)₃]₂ catalyzes the hydroboration of terminal alkynes with HBpin, achieving 60% yield for (Z)-trimethyl(2-borylpropenyl)silane . Comparatively, zinc triflate (Zn(OTf)₂) shows lower efficiency (<40% yield) due to poorer Lewis acidity .

Chemical Vapor Deposition (CVD)

Zinc silyl derivatives like Zn[N(SiMe₃)₂]₂ are preferred precursors for depositing zinc borosilicate glasses , offering:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing zinc-coordinated methanidyl(trimethyl)silane compounds?

- Methodology : Utilize catalytic systems such as zinc chloride (ZnCl₂) in hydroboration reactions with trimethyl(prop-1-yn-1-yl)silane. Optimize stoichiometry (e.g., 1.5 equivalents of HBpin) and employ hexane as an eluent for purification. Yield improvements (e.g., 60%) are achievable via controlled reaction temperatures and inert atmospheres . For purification, flash column chromatography on silica gel with pentane/diethyl ether/triethylamine mixtures is effective .

Q. What safety protocols are critical when handling methanidyl(trimethyl)silane derivatives?

- Methodology :

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Conduct experiments in fume hoods to mitigate inhalation risks.

- Perform comprehensive risk assessments, referencing ToxNet’s Hazardous Substances Data Bank and Bretherick’s manuals for hazard identification .

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How can researchers characterize the structural integrity of methanidyl(trimethyl)silane intermediates?

- Methodology :

- NMR Spectroscopy : Compare ¹H NMR peaks (e.g., δ 7.04 ppm for vinyl protons) with literature data to confirm product identity .

- GC-MS : Analyze fragmentation patterns (e.g., m/z 287 corresponding to [M-CH₃]⁺) to verify molecular composition .

- Elemental Analysis : Quantify zinc content using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How does zinc influence the catalytic activity in hydroboration reactions involving methanidyl(trimethyl)silane?

- Methodology :

- Investigate zinc’s Lewis acidity via kinetic studies: Monitor reaction rates under varying Zn²⁺ concentrations to assess its role in activating alkynes.

- Use X-ray crystallography to determine coordination geometry in zinc-silane complexes, which may explain regioselectivity in hydroboration .

- Compare catalytic efficiency with alternative metals (e.g., Cu, Fe) to identify zinc-specific advantages .

Q. What strategies resolve contradictory spectroscopic data in silane-zinc complex synthesis?

- Methodology :

- Cross-validate results using multiple techniques (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy) to distinguish between isomeric byproducts .

- Employ computational modeling (DFT calculations) to predict spectral signatures and reconcile experimental discrepancies .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions that complicate spectral interpretation .

Q. What are effective methods for handling air-sensitive methanidyl(trimethyl)silane reagents?

- Methodology :

- Store reagents under inert atmospheres (argon/nitrogen) using Schlenk lines or gloveboxes .

- Pre-dry solvents (e.g., hexane, THF) over molecular sieves to eliminate moisture-induced decomposition .

- Monitor reagent stability via periodic NMR checks to detect degradation (e.g., siloxane formation) .

Q. How can researchers design experiments to study the coordination chemistry between zinc and methanidyl(trimethyl)silane ligands?

- Methodology :

- Synthesize model complexes with controlled ligand-to-zinc ratios and analyze them via X-ray diffraction to determine bonding modes (e.g., σ vs. π interactions) .

- Conduct titration experiments monitored by UV-Vis spectroscopy to measure binding constants and stoichiometry .

- Explore redox behavior using cyclic voltammetry to assess zinc’s electronic influence on silane ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.